p-Bromobenzylidene-benzyl-amine
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Overview
Description
p-Bromobenzylidene-benzyl-amine is an organic compound with the molecular formula C₁₄H₁₂BrN and a molecular weight of 274.156 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzylidene group, which is further connected to a benzyl-amine moiety. It is a derivative of benzylamine and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-benzyl-amine typically involves the bromination of benzylidene-benzyl-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) and a catalytic amount of benzoyl peroxide . The reaction proceeds under reflux conditions, leading to the formation of the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: p-Bromobenzylidene-benzyl-amine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted benzylidene-benzyl-amine derivatives.
Scientific Research Applications
p-Bromobenzylidene-benzyl-amine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Bromobenzylidene-benzyl-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can act as a nucleophile in various chemical transformations . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.
Comparison with Similar Compounds
Benzylamine: A simpler analog without the bromine substitution.
p-Bromobenzylamine: Similar structure but lacks the benzylidene group.
Properties
CAS No. |
27046-29-3 |
---|---|
Molecular Formula |
C14H12BrN |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
N-benzyl-1-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C14H12BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
BXKIXPVEFBTGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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